molecular formula C19H21Cl2NO2 B1521240 (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride CAS No. 1185297-46-4

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride

Cat. No.: B1521240
CAS No.: 1185297-46-4
M. Wt: 366.3 g/mol
InChI Key: BYDKLOHVORWMIU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride is a recognized chemical tool for probing the phosphoinositide 3-kinase (PI3K) signaling pathway in biochemical and cellular assays. This compound functions as a potent inhibitor, structurally related to the well-characterized PI3K inhibitor LY294002, and acts by competitively binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation of downstream lipid substrates [https://pubmed.ncbi.nlm.nih.gov/15378046/]. Its primary research value lies in its application to suppress PI3K activity to investigate the pathway's critical role in fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Researchers utilize this inhibitor to elucidate the functional consequences of PI3K blockade in various disease models, particularly in oncology, where hyperactive PI3K signaling is a common driver of tumorigenesis [https://www.nature.com/articles/nrc2886]. By enabling precise chemical inhibition, this compound facilitates the study of drug resistance mechanisms and the validation of novel therapeutic targets within this pivotal cell signaling network.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDKLOHVORWMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1. General Strategy

The preparation typically involves:

  • Formation of the methanone core by condensation or coupling of a 4-chlorophenyl derivative with a 4-(4-piperidinylmethoxy)phenyl intermediate.
  • Introduction of the piperidinylmethoxy group via nucleophilic substitution or etherification.
  • Conversion to the hydrochloride salt to improve solubility and stability.

1.2. Stepwise Synthesis

  • Step 1: Preparation of 4-(4-piperidinylmethoxy)benzaldehyde or related intermediate

    This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 4-piperidinylmethanol under conditions favoring ether formation, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Step 2: Formation of the methanone (ketone) linkage

    The key step involves condensation between 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde derivatives and the 4-(4-piperidinylmethoxy)phenyl intermediate.

    • Friedel-Crafts acylation or nucleophilic addition followed by oxidation can be employed.
    • Reaction conditions often include anhydrous solvents such as dichloromethane or THF.
    • Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used depending on the route.
    • Temperature control is critical, typically maintained between 0°C and 100°C to optimize yield and minimize side reactions.
  • Step 3: Formation of hydrochloride salt

    The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solvents) to precipitate the hydrochloride salt, which is isolated by filtration and drying.

Industrial and Laboratory Scale Considerations

  • Continuous flow reactors have been reported to improve yield and purity by providing better control over reaction parameters and reducing side reactions.
  • Protecting groups may be employed on the piperidine nitrogen or phenolic hydroxyl groups to prevent undesired reactions during intermediate steps.
  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification involves recrystallization from solvents such as ethanol or ethyl acetate, or chromatographic methods using silica gel columns.

Analytical Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Aromatic protons of the chlorophenyl group appear typically around δ 7.2–8.0 ppm.
    • Piperidinylmethoxy protons resonate in the δ 3.5–4.5 ppm region.
    • Carbonyl carbon of the methanone shows a characteristic signal near δ 190–200 ppm in ^13C NMR.
  • Mass Spectrometry

    • Molecular ion peak corresponds to the expected molecular weight (~343.8 g/mol for the free base).
    • Fragmentation patterns confirm the presence of chlorophenyl and piperidinylmethoxy moieties.
  • High-Performance Liquid Chromatography (HPLC)

    • Used to assess purity (>95% desired).
    • Typical columns: C18 reverse phase.
    • Detection wavelength: 254 nm UV.
  • Melting point and solubility tests

    • Hydrochloride salt form shows enhanced solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
    • Stability is maintained under refrigeration and inert atmosphere.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents / Catalysts Solvent(s) Temperature (°C) Time (h) Notes
1 Etherification 4-hydroxybenzaldehyde, 4-piperidinylmethanol, K2CO3 DMF or THF 60–80 4–6 Base-catalyzed nucleophilic substitution
2 Ketone formation (acylation or condensation) 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde, Lewis acid/base catalyst DCM, THF, or ethanol 0–100 2–8 Control temperature to avoid side products
3 Salt formation Hydrochloric acid Ethanol or ether Room temp 1–2 Precipitation of hydrochloride salt

Research Findings and Optimization Insights

  • Use of anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) during sensitive steps minimizes hydrolysis and oxidation side reactions.
  • Solvent choice impacts yield and purity; polar aprotic solvents favor etherification, while chlorinated solvents are preferred for acylation.
  • Temperature control is critical in the diazotization and reduction steps (if applicable in intermediate syntheses) to prevent decomposition.
  • Formation of the hydrochloride salt improves crystallinity , handling , and solubility , which is critical for downstream biological testing.
  • Purification by recrystallization yields product with >95% purity, confirmed by HPLC and NMR.

Related Preparation of Key Intermediates

While direct preparation methods for (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride are limited in open literature, related compounds and intermediates such as 4-chlorophenylhydrazine hydrochloride are prepared via diazotization and reduction methods using sodium nitrite and ammonium sulfite under acidic conditions with careful temperature control, which may inform synthetic strategies for the target compound’s precursors.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions, such as hydrogenation, can be performed to modify the aromatic rings or reduce any ketone groups present.

    Substitution: Nucleophilic substitution reactions are common, especially on the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating conditions such as allergies, inflammation, and certain neurological disorders.

Industry

Industrially, the compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinylmethoxy group is crucial for binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The table below highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Purity/Optical Purity Reference
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride 4-Chlorophenyl, piperidinylmethoxy 388.3 (estimated) Not explicitly stated; analogs target TB, SARS-CoV-2 >95% (HPLC)
(R)-6 4-Chlorophenyl, 3-(1-hydroxyoctyl)benzyl-piperidine ~600 (estimated) Menaquinone biosynthesis inhibitor (anti-TB) >95% purity, 95% optical purity
(S)-19 4-Chlorophenyl, carbamate-linked piperidine ~550 (estimated) Anti-TB activity >95% purity, 95% optical purity
4-(4-Chlorophenyl)pyrrolidin-2-one Pyrrolidinone ring, 4-chlorophenyl 195.6 Unknown; structural similarity to CNS agents Not provided
(4-Methoxyphenyl)(4-piperidyl)methanone hydrochloride 4-Methoxyphenyl 275.8 Unknown; methoxy group alters electron density Not provided
N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide hydrochloride Fluorophenyl, methanesulfonamide 454.9 Potential kinase or protease inhibition Not provided
Key Observations:
  • Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl group enhances electrophilicity and membrane permeability compared to the electron-donating methoxy group in analogs like (4-Methoxyphenyl)(4-piperidyl)methanone hydrochloride. This may improve target binding in hydrophobic pockets .
  • Piperidine vs.
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility compared to free bases or other salts (e.g., oxalate in Impurity A(EP)), which is critical for bioavailability .

Biological Activity

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride, with the CAS number 1185297-46-4, is a synthetic organic compound notable for its diverse applications in medicinal chemistry and pharmacology. Its molecular formula is C19H21Cl2NO2C_{19}H_{21}Cl_2NO_2, and it features a chlorophenyl group, a piperidinylmethoxy group, and a phenylmethanone moiety, which contribute to its biological activity and reactivity in chemical synthesis.

The synthesis of this compound typically involves several steps:

  • Formation of the Methanone Intermediate : Reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., pyridine) yields (4-chlorophenyl)(4-hydroxyphenyl)methanone.
  • Methoxylation : The intermediate is reacted with piperidine and formaldehyde under basic conditions to introduce the piperidinylmethoxy group.
  • Hydrochloride Formation : The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The piperidinylmethoxy group enhances its binding affinity to these targets, influencing their activity and leading to therapeutic effects. Research indicates that this compound may modulate neurotransmitter systems, particularly those involved in neurological pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various experimental models, suggesting its potential use in treating inflammatory conditions.
  • Antiallergic Properties : Some studies suggest that it may have applications in managing allergic responses due to its influence on histamine pathways.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound demonstrated significant improvements in cognitive function and reduced amyloid plaque formation.
  • Inflammatory Response Studies : In vitro studies using macrophage cell lines showed that this compound effectively decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
(4-Chlorophenyl)(phenyl)methanoneLacks piperidinylmethoxyLess versatileLimited biological activity
(4-Chlorophenyl)(4-hydroxyphenyl)methanoneHydroxyl instead of methoxyDifferent reactivityModerate activity
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanoneMethyl group on piperidineAlters pharmacokineticsVaries based on modifications

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological profile compared to structurally related compounds.

Q & A

Basic: What are the optimal synthetic routes for (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reaction : React 4-chlorobenzophenone derivatives with 4-piperidinylmethoxy precursors under alkaline conditions (e.g., NaOH in dichloromethane) to form the methanone backbone .

Hydrochloride Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by reflux to precipitate the hydrochloride salt .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate intermediates and final product. Purity is confirmed via HPLC (≥95% by area normalization) .

Advanced: How do steric and electronic effects influence the reactivity of the piperidinylmethoxy group in nucleophilic substitutions?

Methodological Answer:
The piperidinylmethoxy group’s reactivity is modulated by:

  • Steric Hindrance : Bulky substituents on the piperidine ring reduce accessibility for nucleophilic attack. For example, 4-substituted analogs show 30–50% lower reaction rates compared to unsubstituted derivatives in SN2 reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro) on the phenyl ring enhance electrophilicity at the methoxy oxygen, increasing susceptibility to nucleophilic displacement. Computational studies (DFT) suggest a 0.5 eV reduction in activation energy for chloro-substituted analogs .
    Experimental Design : Compare reaction kinetics (e.g., with KMnO4 or NaBH4) across analogs with varying substituents, monitored via LC-MS or NMR .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities (e.g., IC50 values) across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native).
  • Compound Purity : Impurities (e.g., residual solvents or unreacted intermediates) can skew results.
    Resolution Strategies :

Standardized Protocols : Use USP reference standards (e.g., Raloxifene HCl as a control) to calibrate assays .

Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) and apply statistical weighting for purity-adjusted IC50 values .

Orthogonal Validation : Cross-validate activity via SPR (surface plasmon resonance) for binding affinity and in vitro cytotoxicity assays .

Analytical Methods: What techniques are prioritized for assessing purity and identifying trace impurities?

Methodological Answer:

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/0.1% TFA gradients (0–100% over 30 min) to detect impurities at ≥0.1% levels .
  • LC-HRMS : Identify unknown impurities via exact mass (Q-TOF) and fragmentation patterns (e.g., m/z 260.15 for the parent ion) .
  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6) confirms structural integrity; residual solvents (e.g., DCM) are quantified via 1H NMR with internal standards .

Reaction Mechanisms: What is the role of HCl in stabilizing intermediates during synthesis?

Methodological Answer:
HCl serves dual roles:

Protonation : The piperidine nitrogen is protonated, forming a water-soluble ammonium chloride intermediate, which prevents unwanted side reactions (e.g., oxidation of the amine) .

Crystallization Driver : HCl reduces the compound’s solubility in ethanol, facilitating crystallization and improving yield (typically 70–85%) .
Mechanistic Study : Monitor protonation states via pH-dependent UV-Vis spectroscopy (200–400 nm) and characterize intermediates by X-ray crystallography .

Comparative Reactivity: How does the chlorophenyl group affect the compound’s stability under oxidative conditions?

Methodological Answer:

  • Electron-Withdrawing Effect : The 4-chlorophenyl group increases resistance to oxidation by stabilizing the methanone carbonyl via resonance.
  • Experimental Data : Under accelerated oxidative conditions (3% H2O2, 40°C), the parent compound retains >90% integrity after 72 hours, while non-chlorinated analogs degrade by 40–60% .
    Testing Protocol : Use forced degradation studies (ICH Q1A guidelines) with LC-MS to track degradation products (e.g., quinone derivatives) .

Advanced Structural Characterization: What crystallographic challenges arise in resolving the hydrochloride salt’s structure?

Methodological Answer:

  • Hydrogen Bonding Networks : The HCl salt forms extensive H-bonds between the ammonium proton and chloride ions, complicating unit cell determination.
  • Preferred Methods : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELX software for refinement. Anisotropic displacement parameters are critical for modeling thermal motion in the piperidine ring .
  • Case Study : A related compound (CAS 55695-51-7) required 0.8 Å resolution to resolve disorder in the piperidinylmethoxy moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride

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